Citalopram N-Oxide Hydrochloride

Description

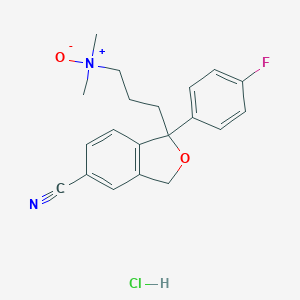

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQZCHENWHXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-71-9 | |

| Record name | Citalopram N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Mechanisms of Citalopram N Oxide Hydrochloride

Enzymatic Formation Pathways

The biotransformation of citalopram (B1669093) into its N-oxide metabolite is a complex process primarily occurring in the liver. This enzymatic conversion is crucial for the metabolism and eventual clearance of citalopram from the body.

Cytochrome P450 Monooxygenase Involvement

The formation of Citalopram N-Oxide is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. These enzymes act as monooxygenases, incorporating one atom of molecular oxygen into a substrate.

Research has unequivocally identified Cytochrome P450 2D6 (CYP2D6) as the exclusive enzyme responsible for the N-oxidation of citalopram to form Citalopram N-Oxide. This specificity highlights the critical role of CYP2D6 in this particular metabolic pathway of citalopram. While other CYP enzymes, such as CYP2C19 and CYP3A4, are involved in other metabolic routes of citalopram, like demethylation, the N-oxidation step is solely attributed to CYP2D6. nih.govoup.com

As with other cytochrome P450-catalyzed reactions, the N-oxidation of citalopram by CYP2D6 is dependent on the presence of specific cofactors. The catalytic cycle of CYP enzymes necessitates a reducing agent, typically NADPH, and molecular oxygen (O₂). The NADPH provides the necessary electrons, which are transferred to the heme center of the enzyme, enabling the activation of oxygen and its subsequent incorporation into the citalopram molecule to form the N-oxide.

Stereoselectivity in Enzymatic N-Oxidation

Citalopram is a chiral molecule and exists as two enantiomers: (S)-citalopram (escitalopram) and (R)-citalopram. nih.gov The metabolism of citalopram exhibits stereoselectivity, meaning that the different enantiomers are processed by metabolic enzymes at different rates. nih.govnih.gov While the N-demethylation pathways show a preference for the (S)-enantiomer, studies on the N-oxidation step specifically have also indicated stereoselective differences. The S/R ratio of citalopram has been observed to increase with higher concentrations of the drug, suggesting differential metabolism of the enantiomers. oup.comnih.gov Further investigation into the precise stereoselective preferences of CYP2D6 in the N-oxidation of citalopram enantiomers is an area of ongoing research.

In Vitro Biotransformation Studies

The enzymatic formation of Citalopram N-Oxide has been extensively studied using in vitro models, such as human liver microsomes and cDNA-expressed CYP enzymes. These studies have been instrumental in confirming the exclusive role of CYP2D6 in this metabolic reaction. nih.gov

Furthermore, in vitro investigations have explored the impact of genetic polymorphisms in the CYP2D6 gene on the metabolism of citalopram. One such study examined 24 different CYP2D6 allelic variants and their effect on the formation of citalopram metabolites. The results demonstrated that the intrinsic clearance (Vmax/Km) for the formation of Citalopram N-Oxide varied significantly among the different CYP2D6 variants, ranging from 13% to 138% when compared to the wild-type enzyme (CYP2D6*1). nih.gov This highlights the potential for genetic differences to influence the metabolic profile of citalopram.

Table 1: In Vitro Kinetic Parameters of Citalopram N-Oxide Formation by CYP2D6 Variants

| CYP2D6 Variant | Relative Intrinsic Clearance (% of CYP2D6*1) |

|---|---|

| CYP2D6*1 (Wild-type) | 100% |

| Various Allelic Variants | 13% - 138% |

Data sourced from an in vitro study on 24 CYP2D6 allelic variants. nih.gov

Chemical Synthesis Methodologies

The synthesis of Citalopram N-Oxide Hydrochloride in a laboratory setting typically involves a two-step process: the oxidation of the tertiary amine in the citalopram molecule to form the N-oxide, followed by the formation of the hydrochloride salt.

A common and effective method for the N-oxidation of citalopram utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org In this reaction, citalopram is dissolved in a suitable aprotic solvent, and m-CPBA is added. The peroxy acid delivers an oxygen atom to the nitrogen of the dimethylamino group, yielding Citalopram N-Oxide. masterorganicchemistry.comorganic-chemistry.org Another oxidizing agent that can be employed is hydrogen peroxide.

Following the oxidation, the resulting Citalopram N-Oxide free base is converted to its hydrochloride salt. This is typically achieved by treating a solution of the N-oxide with hydrogen chloride, often in a gaseous form or as a solution in an appropriate solvent like acetone. patsnap.com The this compound then precipitates and can be isolated and purified.

Table 2: Overview of Chemical Synthesis Steps for this compound

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | N-Oxidation of Citalopram | meta-chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide |

| 2 | Hydrochloride Salt Formation | Hydrogen Chloride (gaseous or in solution) |

This table outlines a general synthetic route.

Controlled Oxidation Strategies

The synthesis of Citalopram N-oxide from citalopram is primarily achieved through controlled oxidation, which involves the direct addition of an oxygen atom to the tertiary amine group of the citalopram molecule. This transformation can be accomplished using various oxidizing agents and methodologies.

Application of Oxidizing Agents (e.g., Hydrogen Peroxide, Meta-Chloroperbenzoic Acid)

Common and effective oxidizing agents for the N-oxidation of tertiary amines like citalopram include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). libretexts.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂): This reagent is a widely used oxidant in organic synthesis. The oxidation of tertiary amines with hydrogen peroxide typically proceeds to form the corresponding amine oxides. libretexts.org In the context of citalopram, H₂O₂ can be used to convert the tertiary amine to its N-oxide form. nih.gov The reaction is often catalyzed to enhance efficiency and selectivity. asianpubs.org For instance, methyltrioxorhenium is a known catalyst for the hydrogen peroxide oxidation of organonitrogen compounds, yielding high conversions at room temperature. asianpubs.org

Meta-Chloroperbenzoic Acid (m-CPBA): As a versatile and strong oxidizing agent, m-CPBA is frequently employed for the N-oxidation of amines. organic-chemistry.orgwikipedia.org It is known for its effectiveness in converting various amines to nitroalkanes, nitroxides, or N-oxides. organic-chemistry.org The reaction with m-CPBA is generally selective and provides good yields of the N-oxide product. organic-chemistry.orgrsc.org

Peroxyacid Generation for N-Oxidation

Peroxyacids, such as peracetic acid, are effective oxidants for the conversion of amines to amine oxides. google.com These can be generated in situ to perform the oxidation. For example, anhydrous peracetic acid can be produced by reacting acetic anhydride (B1165640) with concentrated hydrogen peroxide, often with an acid catalyst like sulfuric acid. mdpi.com This method has been successfully applied to the oxidation of various amines. mdpi.comacs.org The in situ generation of peroxyacids can be an efficient strategy for the N-oxidation of citalopram.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the N-oxidation of citalopram are highly dependent on the reaction conditions and the solvent system employed.

| Parameter | Condition | Effect on Reaction |

| Solvent | Inert solvents | Prevents unwanted side reactions and ensures the stability of the reactants and products. |

| Temperature | Controlled (often room temperature or below) | Minimizes decomposition of the oxidizing agent and the N-oxide product, and controls the reaction rate. asianpubs.org |

| pH | Buffered, often near neutral or slightly alkaline | For acid-sensitive epoxides formed from alkenes, buffering is crucial to prevent rearrangement. mdma.ch In the context of amine oxidation, pH can influence the reactivity of the amine and the stability of the product. |

| Catalyst | e.g., Methyltrioxorhenium, Tungstate-exchanged layered double hydroxides | Can significantly increase the reaction rate and yield, allowing for milder reaction conditions. asianpubs.org |

The choice of solvent is critical. Inert solvents are preferred to avoid side reactions. The temperature must be carefully controlled to prevent the degradation of both the oxidizing agent and the resulting N-oxide. asianpubs.org The pH of the reaction medium can also play a significant role, particularly when using pH-sensitive reagents or when the product itself is unstable under acidic or basic conditions. mdma.ch Furthermore, the use of catalysts can dramatically improve the efficiency of the oxidation process, enabling high yields under mild conditions. asianpubs.org

Scalability Considerations for Research Synthesis

For instance, processes that avoid hazardous reagents and extreme temperature conditions are generally more amenable to scaling up. patsnap.comgoogle.com The development of one-pot or continuous flow processes can also enhance scalability by reducing handling and purification steps. The goal is to produce sufficient quantities of the target molecule for further studies, such as biological activity screening or the development of analytical standards. rsc.org

Non-Enzymatic and Environmental Formation

Beyond controlled laboratory synthesis, Citalopram N-oxide can also be formed through non-enzymatic processes, particularly in environmental settings like water treatment facilities.

Oxidative Formation during Water Treatment Processes

Citalopram is frequently detected in wastewater effluents, as conventional treatment methods are often ineffective at its complete removal. nih.govarviatechnology.com Advanced oxidation processes (AOPs) are therefore employed to degrade such persistent organic pollutants. nih.govresearchgate.net

Studies have shown that various AOPs can lead to the formation of Citalopram N-oxide as a transformation product. nih.govresearchgate.net

| Treatment Process | Oxidant/Method | Citalopram Removal Efficiency | Formation of Citalopram N-oxide | Reference |

| Ozonation | Ozone (O₃) | ~80% after 30 minutes | Identified as a major transformation product. | nih.govgnest.org |

| Chlorine Dioxide | Chlorine Dioxide (ClO₂) | >90% at 0.1 mg/L | Formed through electrophilic attack on the tertiary amine. | nih.govresearchgate.net |

| UV Irradiation | Ultraviolet light | ~85% after 5 minutes | Identified as one of five transformation products. | nih.gov |

| Fenton Oxidation | H₂O₂ and Fe²⁺ | ~90% with 14 mg/L Fe²⁺ | Identified as a transformation product. | nih.gov |

| Chlorination | Sodium Hypochlorite (B82951) (NaOCl) | High reactivity and removal. | While not explicitly stated as forming the N-oxide, oxidation of the amine group is a primary reaction. | nih.govresearchgate.netnih.gov |

During ozonation, citalopram is significantly degraded, with Citalopram N-oxide being one of the primary transformation products formed. gnest.org Similarly, treatment with chlorine dioxide, a powerful oxidizing agent, also results in the formation of Citalopram N-oxide. nih.govresearchgate.net Other AOPs, including UV irradiation and Fenton oxidation, have also been shown to produce Citalopram N-oxide from the parent drug. nih.gov The presence of citalopram in water sources and its subsequent treatment with these oxidative methods contribute to the environmental prevalence of its N-oxide metabolite. nih.govresearchgate.netnih.gov

Photolytic Formation Mechanisms

The formation of Citalopram N-Oxide, a known metabolite and degradation product of Citalopram, can be induced by photolysis. Photolysis, or photodegradation, is a process where chemical compounds are broken down by photons, typically from sources like sunlight. This process in aqueous environments is broadly categorized into direct and indirect photolysis. nih.govcsbsju.edu Direct photolysis involves the direct absorption of a photon by the target molecule, leading to its excitation and subsequent chemical reaction. csbsju.edu Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive chemical species that, in turn, degrade the target compound. nih.govcsbsju.edu

Research indicates that Citalopram is relatively resistant to direct photolysis, showing minimal degradation when exposed to simulated sunlight in pure water at neutral or acidic pH. csbsju.edunih.govresearchgate.net However, its degradation is significantly accelerated by indirect photolytic processes, particularly in natural waters containing photosensitizing materials like humic acids and nitrate (B79036). nih.govresearchgate.netnih.gov

Citalopram N-Oxide has been identified as a minor photoproduct resulting from the degradation of Citalopram in aqueous solutions under simulated sunlight. nih.govresearchgate.net The primary mechanism for its formation is the N-oxygenation of the tertiary amine group on the dimethylaminopropyl side chain of the Citalopram molecule. nih.gov This reaction is facilitated by reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂), which are generated by photosensitizers in the water upon exposure to light. nih.govnih.gov

Several factors have been shown to influence the rate of Citalopram's photolytic degradation and thus the formation of its photoproducts, including Citalopram N-Oxide:

pH: The degradation of Citalopram is notably pH-dependent. While stable at pH 5 and 7, it undergoes moderate degradation at pH 9. nih.govresearchgate.net

Water Matrix: The presence of constituents found in natural waters significantly enhances photodegradation. Studies have shown that the half-life of Citalopram is considerably shorter in natural and synthetic humic waters compared to buffered pure water, indicating a strong photosensitizing effect. nih.govresearchgate.netnih.gov

Nitrate and Bicarbonate: The presence of nitrate ions has been found to significantly increase the photodegradation kinetics of Citalopram. researchgate.netunimib.itmdpi.com Bicarbonate also contributes to this acceleration, although to a lesser extent. researchgate.netmdpi.com These substances are key precursors to the formation of hydroxyl radicals during indirect photolysis.

The formation of Citalopram N-Oxide under these conditions is typically accompanied by the formation of N-desmethylcitalopram, which is considered the major photoproduct. nih.gov

Studies investigating the environmental fate of Citalopram have provided quantitative data on its photolytic stability. The degradation generally follows pseudo-first-order kinetics.

Table 1: Half-life of Citalopram under Various Aqueous Conditions This table summarizes the degradation half-life of Citalopram when exposed to simulated sunlight at 25°C in different aqueous solutions. The data highlights the influence of pH and natural water constituents on the rate of photolysis.

| Aqueous Solution | pH | Half-life (days) | Reference |

| Buffered Water | 5 | >30 ( <0.5% degradation) | nih.govresearchgate.net |

| Buffered Water | 7 | >30 ( <0.5% degradation) | nih.govresearchgate.net |

| Buffered Water | 9 | 65 | nih.govresearchgate.net |

| Synthetic Humic Water | - | 24 | nih.gov |

| Natural Water 1 | - | 14 | nih.gov |

| Natural Water 2 | - | 43 | nih.gov |

Table 2: Effect of Photosensitizers on Escitalopram (B1671245) Photodegradation Half-life This table shows the impact of nitrate and bicarbonate concentrations on the photodegradation half-life of Escitalopram (the S-enantiomer of Citalopram), which follows similar degradation pathways. The data illustrates the significant role of these ions in accelerating indirect photolysis.

| Nitrate Concentration (mg L⁻¹) | Bicarbonate Concentration (mg L⁻¹) | Half-life (hours) | Reference |

| 1 | 1 | ~55 | unimib.itmdpi.com |

| 20 | 1 | ~15 | unimib.itmdpi.com |

| 1 | 100 | ~40 | unimib.itmdpi.com |

Metabolic Pathways and Stereochemical Considerations of Citalopram N Oxide Hydrochloride

Integration within Citalopram (B1669093) Metabolic Pathways

Citalopram undergoes extensive biotransformation in the human body, primarily in the liver, where it is converted into several key metabolites. The formation of Citalopram N-Oxide represents one of the important metabolic routes for the parent compound. This N-oxidation pathway is distinct from the more predominant N-demethylation processes.

The metabolism of citalopram is complex, involving multiple enzymatic systems. While the primary demethylation steps are mainly handled by CYP2C19 and CYP3A4, the formation of Citalopram N-Oxide has been specifically linked to the activity of the cytochrome P450 enzyme CYP2D6. nih.govhmdb.ca Other enzymes, including monoamine oxidase (MAO-A and MAO-B) and aldehyde oxidase, have also been suggested to play a role in the formation of metabolites like the propionic acid derivative and potentially the N-oxide. drugbank.comnih.gov The N-oxidation of citalopram's tertiary amine group results in the formation of Citalopram N-Oxide, a compound with altered physicochemical properties, such as increased polarity, which influences its pharmacokinetic profile.

Relationship to Other Citalopram Metabolites (e.g., Demethylcitalopram, Didemethylcitalopram)

The metabolic fate of citalopram involves several parallel and sequential reactions, leading to a variety of metabolites. The most prominent pathway is N-demethylation. Citalopram is first metabolized to demethylcitalopram (or desmethylcitalopram). drugbank.comnih.gov This reaction is primarily catalyzed by CYP2C19 and CYP3A4. drugbank.comnih.gov Demethylcitalopram is an active metabolite, though it is less potent than the parent drug. nih.gov

This primary metabolite, demethylcitalopram, can be further demethylated to form didemethylcitalopram (B1207907), a reaction mainly carried out by CYP2D6. drugbank.comnih.govnih.gov The N-oxidation pathway, which produces Citalopram N-Oxide, occurs in parallel to the initial demethylation step, acting directly on the parent citalopram molecule. hmdb.cadrugbank.com In general, the metabolites of citalopram, including Citalopram N-Oxide, demethylcitalopram, and didemethylcitalopram, are considered to have minimal pharmacological activity compared to the parent drug and are not thought to contribute significantly to its clinical effects. drugbank.comnih.gov

| Parent Compound | Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite |

|---|---|---|---|

| Citalopram | N-Demethylation | CYP2C19, CYP3A4 | Demethylcitalopram |

| N-Oxidation | CYP2D6 | Citalopram N-Oxide | |

| Demethylcitalopram | N-Demethylation | CYP2D6 | Didemethylcitalopram |

Enantiomeric Aspects of Citalopram N-Oxide Formation

Citalopram is administered as a racemic mixture, containing equal amounts of two enantiomers: (S)-citalopram (also known as escitalopram) and (R)-citalopram. researchgate.netpharmaceutical-journal.com These enantiomers are non-superimposable mirror images and can have different pharmacological and metabolic profiles. pharmaceutical-journal.com The therapeutic effects of citalopram are almost exclusively attributed to the (S)-enantiomer, which is a potent and selective inhibitor of serotonin (B10506) reuptake. nih.govresearchgate.net

Influence of Genetic Polymorphisms on Metabolic N-Oxidation

Table 1: Impact of CYP2D6 Genetic Variants on Citalopram N-Oxide Formation Data represents the relative intrinsic clearance (Vmax/Km) compared to the wild-type CYP2D61 allele.*

| CYP2D6 Variant | Relative Intrinsic Clearance for Citalopram N-Oxide Formation (% of CYP2D61) | Metabolic Impact |

|---|---|---|

| CYP2D61 | 100% | Normal Function |

| Various Alleles | 13% - 138% | Decreased to Slightly Increased Function |

Degradation Pathways and Stability Studies of Citalopram N Oxide Hydrochloride

Forced Degradation Studies

Forced degradation studies are essential for identifying the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. For Citalopram (B1669093) N-Oxide Hydrochloride, these studies involve subjecting the compound to a variety of stress conditions, including hydrolysis, photolysis, and oxidation, to predict its degradation pathways. While extensive data exists on the forced degradation of citalopram, which often results in the formation of Citalopram N-Oxide, specific studies detailing the degradation of Citalopram N-Oxide itself are less common. scielo.brnih.govtsijournals.com However, general methodologies for such stability studies have been proposed, typically following ICH Q1B guidelines.

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the reaction of a substance with water, which can be significantly influenced by pH. Studies on citalopram have shown its susceptibility to hydrolysis, particularly under alkaline conditions, leading to the formation of various degradants. scielo.brmdpi.com

For Citalopram N-Oxide, particularly its S-enantiomer (Escitalopram N-Oxide), a pronounced instability has been noted in basic solutions. researchgate.net While detailed pathways are not fully elucidated in the available literature, forced degradation protocols suggest exposing the compound to acidic and alkaline environments (e.g., 0.1M HCl and 0.1M NaOH) at elevated temperatures (e.g., 80°C) to investigate its hydrolytic stability.

During the degradation of the parent compound, citalopram, under hydrolytic stress, a related N-oxide species, 3-hydroxycitalopram N-oxide , has been identified, indicating that the N-oxide functional group can persist even as other parts of the molecule undergo hydrolysis. scielo.brmdpi.com

Photolytic Degradation Pathways

Photolytic degradation refers to the breakdown of molecules caused by exposure to light, particularly UV radiation. Citalopram N-Oxide is itself a known photolytic degradation product of citalopram. scielo.brresearchgate.net Studies on the parent compound show that exposure to light, especially in aqueous acidic media, induces oxidation at the tertiary amine nitrogen, yielding the N-oxide derivative.

While specific studies on the photolytic degradation of Citalopram N-Oxide are limited, general ICH guidelines for photostability testing are recommended. It is known that the photodegradation of citalopram can be accelerated by the presence of substances like nitrate (B79036). mdpi.comresearchgate.netunimib.it Another degradation product of citalopram, N-desmethylcitalopram, has been observed to be relatively stable under photolytic conditions, which may suggest some degree of stability for structurally related compounds. nih.gov

Oxidative Degradation Pathways

Oxidative degradation involves the chemical breakdown of a substance by oxidizing agents. While citalopram itself shows insignificant degradation with hydrogen peroxide, it is susceptible to other oxidizing agents like ozone, chlorine dioxide, and gamma radiation, which can lead to the formation of Citalopram N-Oxide. scielo.brmdpi.comnih.gov

Research indicates that Citalopram N-Oxide can undergo further oxidation under specific, though not fully detailed, conditions. The degradation of citalopram using strong oxidants like sodium hypochlorite (B82951) (NaOCl) and chlorine dioxide (ClO₂) has been studied, showing high reactivity. nih.govresearchgate.net These processes that form the N-oxide suggest that the N-oxide itself could be susceptible to further transformation in a highly oxidative environment.

Identification and Characterization of Degradation Products

The characterization of degradation products is critical for ensuring the safety and quality of pharmaceutical products. This typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Structural Elucidation of Related N-Oxide Species

Forced degradation studies on the parent drug, citalopram, have led to the identification and characterization of N-oxide-containing degradants beyond Citalopram N-Oxide itself.

One such product, 3-hydroxycitalopram N-oxide , was identified as a novel impurity when citalopram was subjected to hydrolytic and photolytic stress. scielo.brmdpi.com Its structure was elucidated using mass fragmentation patterns, which showed a molecular mass increase corresponding to the addition of both a water molecule (hydrolysis of the nitrile group) and an oxygen atom (N-oxidation or hydroxylation of the furan (B31954) ring). scielo.br

| Degradation Product | Formation Condition (from Citalopram) | Analytical Method for Characterization |

|---|---|---|

| Citalopram N-Oxide | Photolytic, Oxidative | LC-MS |

| 3-hydroxycitalopram N-oxide | Hydrolytic, Photolytic | LC-MS, LC-MS² |

Analysis of Non-N-Oxide Degradants

Degradation of Citalopram N-Oxide can also lead to products where the N-oxide functional group is removed or altered. One primary pathway is the reduction of the N-oxide back to its parent compound, citalopram.

Additionally, degradation products identified from the parent compound under various stress conditions could potentially be formed from the N-oxide as well, although this is not explicitly confirmed in the literature. One major degradant of citalopram is citalopram carboxamide , formed under hydrolytic conditions through the hydrolysis of the nitrile group. scielo.brresearchgate.net

| Potential Degradant | Potential Pathway | Note |

|---|---|---|

| Citalopram | Reduction | Conversion of the N-oxide back to the parent tertiary amine. |

| Citalopram Carboxamide | Hydrolysis | Known degradant of citalopram; involves hydrolysis of the nitrile group. scielo.brresearchgate.net |

Proposed Degradation Mechanisms

The formation of Citalopram N-Oxide is a key transformation pathway for the parent compound, citalopram. It is primarily formed through the oxidation of the tertiary amine group on the dimethylaminopropyl side chain. scielo.br This process can be initiated under various stress conditions, highlighting the molecule's susceptibility to oxidative degradation.

Forced degradation studies on citalopram reveal several pathways that either lead to or occur concurrently with the formation of Citalopram N-Oxide. The presence of a nitrile group, a fused tetrahydrofuran (B95107) ring, and a C-N linkage in the citalopram structure makes it susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. scielo.br

Key degradation mechanisms include:

Oxidation: This is the most direct pathway to the formation of Citalopram N-Oxide. Treatment with strong oxidizing agents like hydrogen peroxide or exposure to advanced oxidation processes results in the N-oxidation of the tertiary amine. mdpi.comscholarsresearchlibrary.com In laboratory settings, synthesis of the N-oxide is achieved through controlled oxidation of citalopram.

Photolysis: Exposure to light, particularly UV radiation, induces the formation of Citalopram N-Oxide, which has been identified as a significant photolytic degradation product. scielo.br Under acidic conditions (pH < 4), photolytic degradation is a well-documented route to Citalopram N-oxide, proceeding via a free-radical mechanism where molecular oxygen acts as the oxidizing agent.

Hydrolysis: Under conditions of acid and base hydrolysis, citalopram degrades into several products. While Citalopram N-Oxide is primarily a photolytic product, other degradants are formed under hydrolytic stress. For instance, in strong alkaline conditions (0.1 M NaOH), citalopram almost completely degrades to form citalopram carboxamide. scielo.br In acidic medium (2 mol L-1 HCl), degradation is slower and yields a newly characterized impurity, 3-hydroxycitalopram N-oxide, alongside minor amounts of citalopram carboxamide. scielo.br

The table below summarizes the degradation of citalopram under various forced conditions, indicating the conditions under which its N-oxide and other products are formed.

| Stress Condition | Reagent/Parameters | Degradation (%) | Major Degradation Products Identified |

| Acid Hydrolysis | 2 mol L-1 HCl, 85 °C, 48 h | ~41% | 3-hydroxycitalopram N-oxide (Product I), Citalopram carboxamide (Product II) scielo.br |

| Base Hydrolysis | 0.1 mol L-1 NaOH, 85 °C, 0.5 h | ~99% | Citalopram carboxamide (Product II) scielo.br |

| Oxidative | 30% H2O2, Room Temp, 48 h | Insignificant (< 3%) | - scielo.br |

| Oxidative | 30% H2O2, 3 h | 26.75% | Not Specified scholarsresearchlibrary.com |

| Photolytic | UV Light, 72 h | 0.21% | Citalopram N-oxide (Product IV) and others (Products III, V) scielo.brscholarsresearchlibrary.com |

| Thermal | Solid State, 50 °C, 31 days | Stable | - scielo.br |

This table was generated using data from multiple sources to illustrate the outcomes of forced degradation studies on citalopram. scielo.brscholarsresearchlibrary.com

Environmental Persistence and Transformation in Aqueous Systems

The parent compound, citalopram, is frequently detected in the aquatic environment, and its persistence and transformation are of environmental interest. nih.gov Conventional wastewater treatment plants often cannot remove citalopram effectively, leading to its release into surface waters. nih.gov

Studies on the photodegradation of citalopram show that it is relatively stable in aqueous solutions at acidic and neutral pH when exposed to simulated sunlight. nih.gov However, its degradation is influenced by pH and the presence of other substances in the water. At a pH of 9, citalopram degrades moderately, following pseudo-first-order kinetics. nih.gov The presence of natural organic matter, such as humic acids, can accelerate photodegradation through photosensitization. nih.govmdpi.com

The table below details the photodegradation half-life of citalopram in various aqueous environments.

| Water Type | pH | Half-life (days) |

| Buffered Ultrapure Water | 5 | >30 (less than 0.5% degradation) nih.gov |

| Buffered Ultrapure Water | 7 | >30 (less than 0.5% degradation) nih.gov |

| Buffered Ultrapure Water | 9 | 65 nih.gov |

| Synthetic Humic Water | - | 24 nih.gov |

| Natural Water (Lake 1) | - | 14 nih.gov |

| Natural Water (Lake 2) | - | 43 nih.gov |

This table presents data on the half-life of citalopram under simulated sunlight in different aqueous conditions. nih.gov

In the environment, citalopram transforms into several products. The two primary photoproducts detected during irradiation in aqueous solutions are N-desmethylcitalopram, which is formed through N-demethylation as the major product, and Citalopram N-oxide, formed via N-oxygenation as a minor product. nih.gov

Water disinfection and treatment processes can also significantly transform citalopram. Advanced Oxidation Processes (AOPs) involving ozone, UV, or Fenton's reagent result in degradation reactions such as hydroxylation, oxidation, N-oxidation, and N-demethylation. mdpi.com Specifically, treatment with chlorine-based disinfectants like sodium hypochlorite (NaOCl) and chlorine dioxide (ClO₂) has been shown to be effective in removing citalopram. nih.gov However, these processes can lead to the formation of potentially harmful disinfection byproducts, including N-nitrosodimethylamine (NDMA). nih.gov The formation of NDMA is a concern, and its generation was observed to increase when citalopram was treated in actual water matrices, such as secondary wastewater effluent. nih.gov

Analytical Methodologies for Citalopram N Oxide Hydrochloride Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of citalopram (B1669093) N-oxide hydrochloride, providing the necessary resolution and sensitivity for its detection and quantification. High-performance liquid chromatography (HPLC) is the most prominently used technique, with thin-layer chromatography (TLC) also finding applications in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as the primary analytical tool for the characterization and quantification of citalopram N-oxide hydrochloride. Its versatility allows for various modes of separation, enabling the resolution of the N-oxide from citalopram and other impurities.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of citalopram and its related compounds, including the N-oxide. nih.govrjptonline.orgtijer.org This technique typically utilizes a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase.

A common approach involves a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. tijer.org The pH of the buffer is a critical parameter that can be adjusted to optimize the separation. For instance, a mobile phase of acetonitrile and ammonium acetate buffer at a pH of 4.5 has been successfully used to separate citalopram N-oxide from citalopram. In one method, a C8 stationary phase (150 mm × 4.6 mm, 5 µm) was used with a mobile phase of acetonitrile and ammonium acetate buffer (65:35 ratio) at a flow rate of 0.5 mL/min, resulting in distinct retention times for citalopram (8.2 minutes) and its N-oxide (10.5 minutes).

The selection of the stationary phase is also crucial. While C18 columns are frequently used, C8 columns can also provide optimal separation. nih.gov The development of RP-HPLC methods often involves a systematic investigation of experimental conditions, including buffer pH, flow rate, and column temperature, to achieve efficient separation of citalopram and its impurities. nih.gov

Table 1: Example of RP-HPLC Method Parameters for Citalopram N-Oxide Analysis

| Parameter | Condition |

| Column | C8 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 4.5) (65:35) |

| Flow Rate | 0.5 mL/min |

| Detection | UV |

| Retention Time (Citalopram) | 8.2 min |

| Retention Time (Citalopram N-Oxide) | 10.5 min |

This table presents an example of RP-HPLC conditions for the separation of citalopram and its N-oxide metabolite.

Citalopram is a chiral compound, and its S-enantiomer, escitalopram (B1671245), is the pharmacologically active form. nih.gov Therefore, the enantioselective analysis of citalopram and its metabolites, including the N-oxide, is of significant interest. Chiral HPLC is the gold standard for determining the enantiomeric purity of citalopram and separating its enantiomers from other related substances. mdpi.com

Various chiral stationary phases (CSPs) have been employed for the enantioseparation of citalopram. These include polysaccharide-based columns like Chiralcel OD-H and cellulose-based columns such as Lux Cellulose-1. mdpi.comresearchgate.net The choice of mobile phase is critical for achieving enantiomeric resolution. For example, a mobile phase of n-hexane/propane-2-ol/triethylamine (B128534) (96/4/0.1 v/v/v) has been used with a Chiralcel OD-H column. researchgate.net

Another approach involves using a chiral mobile phase additive with a standard reversed-phase column. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used as a chiral mobile phase additive for the enantiomeric separation of citalopram on a C18 column. nih.govnih.gov The optimization of parameters such as the concentration of the chiral additive, the pH of the aqueous buffer, and the composition of the mobile phase is crucial for successful separation. nih.gov

Table 2: Chiral HPLC Methodologies for Citalopram Enantiomers

| Chiral Stationary Phase/Additive | Mobile Phase | Application |

| Chiralcel OD-H | n-hexane/propane-2-ol/triethylamine (96/4/0.1 v/v/v) | Determination of enantiomeric purity of citalopram in bulk drugs. researchgate.net |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Aqueous buffer (pH 2.5, 5 mM sodium dihydrogen phosphate, 12 mM SBE-β-CD), methanol (B129727), and acetonitrile (21:3:1 v/v/v) | Enantiomeric separation of citalopram on a C18 column. nih.govnih.gov |

| Lux Cellulose-1 | Water/acetonitrile with 0.1% (v/v) diethylamine | Simultaneous quantification of chiral and chemical impurities of escitalopram. mdpi.com |

This table summarizes different chiral HPLC methods used for the enantiomeric resolution of citalopram.

The development of a robust and reliable HPLC method for the analysis of this compound necessitates the careful optimization of both the stationary and mobile phases. nih.gov

Stationary Phase: The choice of the stationary phase, typically a C8 or C18 column in RP-HPLC, depends on the specific separation requirements. nih.gov The particle size and column dimensions also play a role in the efficiency of the separation. For chiral separations, a variety of polysaccharide-based and other specialized chiral stationary phases are available. mdpi.com

Mobile Phase: The composition of the mobile phase is a critical factor influencing the retention and resolution of citalopram N-oxide. Key parameters to optimize include:

Organic Modifier: Acetonitrile and methanol are commonly used organic modifiers in RP-HPLC. tijer.org The ratio of the organic modifier to the aqueous buffer is adjusted to control the elution strength.

Buffer and pH: The use of a buffer, such as ammonium acetate or phosphate buffer, helps to control the pH of the mobile phase. tijer.org The pH can significantly affect the ionization state of the analyte and, consequently, its retention characteristics. For instance, a pH of 4.5 has been found to be effective for separating the N-oxide.

Additives: In chiral separations, additives like triethylamine or chiral selectors such as cyclodextrins are incorporated into the mobile phase to enhance enantioselectivity. researchgate.netnih.gov

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation. A typical flow rate is around 1.0 mL/min, although lower flow rates like 0.5 mL/min have also been used. nih.gov

Experimental design methodologies can be employed to systematically investigate the influence of different experimental conditions and identify the optimal parameters for an efficient and robust HPLC method. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) offers a simpler and more cost-effective alternative for the qualitative analysis and screening of citalopram and its related compounds, including the N-oxide. nih.govnih.govfishersci.ca It can be used to monitor the progress of synthesis reactions or to identify the presence of impurities.

For the separation of citalopram and its impurities, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govresearchgate.net The mobile phase composition is crucial for achieving separation. A mobile phase consisting of cyclohexane-toluene-diethylamine (7:1.5:1.5, V/V) with a drop of strong ammonia (B1221849) solution has been used for the simultaneous detection of citalopram and other drugs. nih.gov In another application, a mobile phase of acetonitrile-methanol-water (15:2.5:2.5 v/v) was used to resolve racemic citalopram from its impurities, including the N-oxide. researchgate.net

Chiral selectors can also be incorporated into the mobile phase for the enantiomeric separation of citalopram using TLC. For example, vancomycin (B549263) has been used as a chiral selector to resolve citalopram enantiomers.

Table 3: TLC Method for Separation of Citalopram and its Impurities

| Stationary Phase | Mobile Phase | Application |

| Silica gel 60 F254 | Acetonitrile:methanol:water (15:2.5:2.5 v/v) | Resolution of racemic citalopram from its impurities, including citadiol and citalopram N-oxide. researchgate.net |

| Silica gel 60 F254 | Cyclohexane:toluene:diethylamine (7:1.5:1.5, V/V) with ammonia | Simultaneous detection of citalopram and other drugs in urine. nih.gov |

This table provides examples of TLC methods for the analysis of citalopram and its related substances.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals, offering advantages such as high efficiency, low sample and reagent consumption, and rapid method development. mdpi.comnih.govumt.edu

In the context of citalopram analysis, CE is particularly valuable for its ability to resolve enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte. Various cyclodextrins and their derivatives have been successfully employed as chiral selectors for the enantioselective determination of citalopram. mdpi.com For instance, a dual cyclodextrin (B1172386) system containing β-cyclodextrin and sulfated β-cyclodextrin has been used to determine R-citalopram in S-citalopram samples. mdpi.com

Antibiotics have also been explored as chiral selectors in CE. Clindamycin phosphate has been used for the chiral separation of several basic drugs, including citalopram. mdpi.com The optimization of CE conditions, such as the concentration of the chiral selector, the composition and pH of the background electrolyte, and the applied voltage, is essential for achieving baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional high-performance liquid chromatography (HPLC). libretexts.org These advantages include faster analysis times and reduced use of toxic organic solvents, positioning it as a "green" technology. libretexts.org SFC utilizes a mobile phase, typically carbon dioxide, modified with a small amount of a polar organic solvent, which exists in a supercritical state. libretexts.org This state provides low viscosity and high solute diffusivity, leading to efficient separations. libretexts.org

While specific applications of SFC for the chiral analysis of this compound are not extensively documented in publicly available literature, the technique's proven success in separating chiral molecules makes it a highly suitable and advantageous method for this purpose. scielo.br The enantiomers of racemic drugs often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential. pnas.org Chiral SFC, with its high-throughput capabilities, is well-suited for the analysis of chiral impurities and metabolites like Citalopram N-Oxide. scielo.br The development of SFC methods often involves screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. libretexts.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of citalopram and its related substances, including Citalopram N-Oxide. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures. The use of LC-MS/MS for the analysis of citalopram and its metabolites has been well-established, providing reliable structural confirmation.

The formation of Citalopram N-Oxide can occur through various metabolic or degradation pathways. While the direct observation of transient intermediates in the formation of this compound via LC-MS is not extensively detailed in the literature, the technique is theoretically capable of detecting such species. The high sensitivity and rapid scanning capabilities of modern mass spectrometers could allow for the identification of short-lived intermediates if their concentrations are above the limit of detection during the reaction or metabolic process.

The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. In the case of Citalopram N-Oxide, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 341.169. The fragmentation of this ion provides characteristic product ions that confirm its structure.

A notable characteristic of the Citalopram N-oxide fragmentation is the loss of two water molecules from the protonated N-oxide, leading to fragments at m/z 323 and 305. The MS/MS fragmentation pattern of Citalopram N-oxide is similar to that of citalopram itself, with a characteristic mass shift of approximately 16 Da, corresponding to the oxygen atom of the N-oxide group. A key fragment ion observed at m/z 109.044 is characteristic of the fluorobenzene (B45895) group and is present in the spectra of both citalopram and Citalopram N-oxide.

Table 1: Key Fragmentation Data for Citalopram N-Oxide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Corresponding Loss/Fragment |

|---|---|---|

| 341.169 | 323 | Loss of H₂O |

| 341.169 | 305 | Loss of 2H₂O |

| 341.169 | 109.044 | Fluorobenzene group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure. Both ¹H and ¹³C NMR are employed to piece together the molecular framework.

The introduction of an oxygen atom to form the N-oxide group significantly influences the electronic environment of the neighboring protons and carbons. This results in a characteristic downfield shift in the NMR spectrum for the methyl and methylene (B1212753) groups adjacent to the nitrogen atom when compared to the parent citalopram molecule. This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide functionality and serves as a key diagnostic feature in the NMR spectrum for confirming the presence of the N-oxide group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, providing a spectral "fingerprint." While specific FT-IR spectra for this compound are not extensively published, its structural features can be inferred by comparing the known spectrum of Citalopram with the expected changes upon N-oxidation.

The FT-IR spectrum of the parent compound, Citalopram, displays characteristic absorption bands. These include C-H stretching vibrations (aromatic and aliphatic), a prominent C≡N (nitrile) stretching band, and various bands corresponding to the ether linkage and the fluorophenyl group. researchgate.netresearchgate.net For instance, the nitrile group in Citalopram typically shows a sharp absorption band around 2238 cm⁻¹. researchgate.net

The formation of the N-oxide introduces a new functional group (N→O). The N-O stretching vibration in tertiary amine N-oxides typically appears in the region of 950-970 cm⁻¹. Therefore, the FT-IR spectrum of this compound would be expected to show the characteristic peaks of the parent Citalopram structure, with the notable addition of a band in this region, confirming the presence of the N-oxide group. Furthermore, the electronic environment of the adjacent dimethylamino group is altered, which may cause shifts in the C-H stretching and bending vibrations associated with these methyl groups. Comparative analysis of the spectra of Citalopram and its N-oxide derivative allows for clear identification of the structural modification. researchgate.net

Method Validation and Performance Metrics

The validation of analytical methods according to guidelines from the International Council for Harmonisation (ICH) is critical to ensure they are suitable for their intended purpose. This involves assessing various performance metrics to demonstrate that the method is reliable, reproducible, and accurate for quantifying this compound, often as part of a broader analysis of Citalopram and its related substances.

Linearity, precision, and accuracy are fundamental parameters in method validation. Analytical methods developed for Citalopram and its impurities, including the N-oxide, consistently demonstrate high performance in these areas.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods analyzing Citalopram, excellent linearity is typically observed, with correlation coefficients (r²) greater than 0.999 over a specified concentration range. tijer.orgresearchgate.netnih.gov For example, a UV-Vis spectrophotometric method for Citalopram HBr showed a linear response in the range of 4-20 μg/ml, while an HPLC method was linear over 10-60 μg/ml. researchgate.netscholarsresearchlibrary.com A densitometric TLC method capable of separating Citalopram N-oxide demonstrated linearity for the Citalopram enantiomers in a range of 0.2-16.8 μg/10 μl. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Studies report %RSD values for intraday and interday precision for Citalopram assays to be well below the common acceptance limit of 2%. tijer.orgnih.govscholarsresearchlibrary.comnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For Citalopram assays, recovery values are consistently within the acceptable range of 98-102%. scholarsresearchlibrary.comnih.govresearchgate.net For instance, a validated HPLC method showed recoveries from 99% to 100.42%, and a densitometric TLC method reported accuracies of 99.70 ± 0.85% and 99.51 ± 0.61%. scholarsresearchlibrary.comnih.gov

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|

| HPLC | 5-20 µg/ml | 0.9991 | <2% | Not specified | tijer.org |

| HPLC | 10-60 µg/ml | 0.999 | <2% | 99% - 100.42% | researchgate.netscholarsresearchlibrary.com |

| Densitometric TLC | 0.2-16.8 µg/10 µl | ≥0.9994 | <2.0% | 99.51% - 99.70% | nih.gov |

| LC/UV | 50-600 µg/ml | >0.9999 | <0.63% | 99.38% - 100.41% | nih.gov |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irtbzmed.ac.ir These metrics are vital for analyzing impurities like this compound, which may be present at very low levels.

Various analytical techniques have demonstrated high sensitivity for the detection and quantification of Citalopram and its related substances. tijer.orgscholarsresearchlibrary.com For instance, a stability-indicating HPLC-UV method developed to separate Citalopram from its degradation products, including Citalopram N-oxide, reported an LOD of 1 µg/mL and an LOQ of 5 µg/mL for the parent drug. scielo.br Another study using a densitometric TLC method that resolved Citalopram N-oxide from Citalopram enantiomers established an LOD of 0.08 µg/10 µl and an LOQ of 0.25 µg/10 µl for the enantiomers. nih.gov

| Analytical Method | LOD | LOQ | Analyte(s) | Source |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | 0.08662 µg/ml | 0.2625 µg/ml | Citalopram HBr | scholarsresearchlibrary.com |

| HPLC | 0.416 µg/ml | 1.324 µg/ml | Citalopram | tijer.org |

| HPLC-UV | 1 µg/mL | 5 µg/mL | Citalopram | scielo.br |

| Densitometric TLC | 0.08 µg/10 µl | 0.25 µg/10 µl | (R)- and (S)-Citalopram | nih.gov |

| LC/UV | 0.5 µg/ml | 1.3 µg/ml | Citalopram Enantiomers | nih.gov |

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. scholarsresearchlibrary.comtsijournals.com Methods for Citalopram analysis are generally found to be robust, with the %RSD of results remaining low under varied conditions, ensuring the method's suitability for routine use in quality control laboratories. scholarsresearchlibrary.comnih.gov

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, specificity is crucial. Stability-indicating methods are designed to be specific by demonstrating that the parent drug peak is resolved from all degradation products, including the N-oxide. nih.govscielo.br The purity of the Citalopram peak in the presence of its degradants is often confirmed using a photodiode array (PDA) detector, which can assess peak purity across a range of wavelengths. scielo.brtsijournals.com A densitometric TLC method was shown to be specific by successfully separating Citalopram enantiomers from related substances like Citalopram N-oxide and citalopram citadiol. nih.govnih.gov

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of a SIAM for Citalopram involves subjecting the drug to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. researchgate.netscholarsresearchlibrary.comscielo.br

These stress studies are designed to generate potential degradation products. Citalopram N-oxide has been identified as a significant degradation product, particularly under photolytic and oxidative conditions. researchgate.netscielo.br The subsequent analytical method must be able to separate the intact Citalopram from all generated degradants, including the N-oxide. scielo.brtsijournals.com

For example, one study established an HPLC-UV method that successfully resolved Citalopram from five degradation products formed under forced conditions. scielo.br Among these, Citalopram N-oxide was identified as product IV, formed under photolytic conditions. The method demonstrated the ability to accurately quantify Citalopram in the presence of these impurities, confirming its stability-indicating nature. scielo.br Such methods are essential for monitoring the stability of Citalopram formulations and ensuring that any degradation does not compromise product quality.

Impurity Profiling and Pharmaceutical Quality Control of Citalopram N Oxide Hydrochloride

Classification as a Pharmaceutical Impurity

Citalopram (B1669093) N-Oxide Hydrochloride is formally recognized as a process-related impurity and degradation product of citalopram. nih.govscielo.br It is listed in major pharmacopeias, underscoring its importance in the quality assessment of citalopram and its enantiomer, escitalopram (B1671245).

Specifically, it is designated as:

Escitalopram EP Impurity H according to the European Pharmacopoeia (EP). synzeal.comsynthinkchemicals.comcleanchemlab.com

Citalopram USP Related Compound E by the United States Pharmacopeia (USP). chemicea.compharmaffiliates.comsigmaaldrich.com

These classifications highlight the compound's status as a critical quality attribute that must be controlled within specified limits in the final drug substance and product. veeprho.com

Table 1: Pharmacopeial Classification of Citalopram N-Oxide Hydrochloride

| Pharmacopeia | Impurity Designation |

|---|---|

| European Pharmacopoeia (EP) | Escitalopram EP Impurity H synzeal.comsynthinkchemicals.comcleanchemlab.com |

| United States Pharmacopeia (USP) | Citalopram USP Related Compound E chemicea.compharmaffiliates.comsigmaaldrich.com |

Regulatory Specifications and Limits in Drug Formulations

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in pharmaceutical products. The acceptable level of any given impurity is determined by a number of factors, including its potential toxicity and the maximum daily dose of the active pharmaceutical ingredient (API). registech.com

For Citalopram N-Oxide, which is classified as a known impurity, specific limits are established in the monographs of citalopram and escitalopram within the respective pharmacopeias. While the exact limits can vary depending on the specific drug product and its formulation, they are generally set at low levels, often in the range of not more than 0.15%. Adherence to these limits is mandatory for product release and is verified through rigorous analytical testing.

Development and Application of Reference Standards for Quality Control

The accurate identification and quantification of this compound as an impurity relies on the availability of high-purity reference standards. synzeal.com These standards are essential for a variety of quality control applications.

The development of these reference standards involves the synthesis and purification of this compound to a very high degree of purity. The identity and purity of the standard are then confirmed through a battery of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Once certified, these reference standards are used in several key quality control processes:

Method Development and Validation: Reference standards are crucial for developing and validating analytical methods, such as HPLC, that can accurately separate and quantify Citalopram N-Oxide in the presence of citalopram and other potential impurities. nih.govcleanchemlab.com

Routine Quality Control Testing: In the routine analysis of citalopram API and finished drug products, the reference standard is used to confirm the identity of any peak corresponding to Citalopram N-Oxide and to accurately determine its concentration. cleanchemlab.comsynzeal.com

Stability Studies: These standards are used in stability studies to monitor the formation of Citalopram N-Oxide as a degradation product over time and under various storage conditions. registech.com

Table 2: Analytical Techniques for Reference Standard Characterization

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification nih.govregistech.com |

| Mass Spectrometry (MS) | Structural confirmation and molecular weight determination nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification nih.gov |

Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing

Controlling the levels of this compound in the citalopram API is a critical aspect of the manufacturing process. A comprehensive impurity control strategy involves a multi-pronged approach that begins with the raw materials and extends through to the final API. grace.com

Key strategies include:

Understanding Impurity Formation: A thorough understanding of the synthetic route and potential side reactions is essential to identify the points at which Citalopram N-Oxide may be formed. registech.com It can arise from the oxidation of the tertiary amine in the citalopram molecule.

Process Optimization: The manufacturing process is carefully designed and optimized to minimize the formation of this impurity. This may involve controlling reaction conditions such as temperature, pH, and the choice of reagents and solvents.

Purification Techniques: Various purification methods are employed to remove Citalopram N-Oxide from the crude API. These can include crystallization, chromatography, and extraction processes designed to separate the impurity based on differences in physical and chemical properties, such as basicity. google.com

In-Process Controls: Analytical tests are performed at various stages of the manufacturing process to monitor the levels of impurities and ensure they are being effectively removed.

Raw Material Control: The quality of starting materials and reagents is critical, as impurities in these materials can sometimes contribute to the formation of by-products like Citalopram N-Oxide. grace.com

Forced Degradation Studies: These studies are conducted to understand the degradation pathways of citalopram and to identify potential degradation products, including Citalopram N-Oxide, that may form under stress conditions like heat, light, acid, and base. nih.gov

By implementing these control strategies, pharmaceutical manufacturers can ensure that the level of this compound in the final API is consistently below the regulatory limits, thereby guaranteeing the quality, safety, and efficacy of the citalopram drug product.

Table of Compound Names

| Compound Name |

|---|

| Citalopram pharmaffiliates.comnih.gov |

| Citalopram N-Oxide veeprho.comnih.govpharmaffiliates.compharmaffiliates.comlgcstandards.compharmaffiliates.comepa.gov |

| This compound pharmaffiliates.com |

| Escitalopram synzeal.comsynthinkchemicals.comcleanchemlab.compharmaffiliates.com |

| Escitalopram EP Impurity H synzeal.comsynthinkchemicals.comcleanchemlab.compharmaffiliates.comallmpus.com |

| Citalopram USP Related Compound E chemicea.compharmaffiliates.comsigmaaldrich.com |

Advanced Research Directions in Citalopram N Oxide Hydrochloride Studies

In-depth Mechanistic Studies of N-Oxidation Processes

The biotransformation of citalopram (B1669093) into its N-oxide metabolite is a critical metabolic pathway, primarily occurring in the liver. The N-oxidation process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In-depth studies are focused on elucidating the precise mechanisms of this conversion. Research has identified that specific CYP isoforms, such as CYP2D6, are involved in the N-oxidation of citalopram. hmdb.ca

Advanced mechanistic studies employ a combination of in-vitro experiments with human liver microsomes and computational modeling to understand the enzyme-substrate interactions at a molecular level. Researchers are investigating how the citalopram molecule docks into the active site of the enzyme and the specific amino acid residues that facilitate the transfer of an oxygen atom to the tertiary amine of citalopram. These studies are crucial for understanding the variability in citalopram metabolism among individuals, which can be influenced by genetic polymorphisms of CYP enzymes. Furthermore, research has noted that the metabolic pathway can be influenced by substrate concentration, with high loads of citalopram favoring enantioselective N-oxidation.

| Enzyme Family | Specific Isoform(s) Involved | Role in Citalopram Metabolism |

| Cytochrome P450 | CYP2D6 | Mediates the N-oxidation of citalopram to Citalopram N-Oxide. mdpi.comhmdb.ca |

| Cytochrome P450 | CYP3A4, CYP2C19 | Primarily involved in the N-demethylation of citalopram to its other metabolites, desmethylcitalopram (B1219260) (DCT) and didemethylcitalopram (B1207907) (DDCT). mdpi.comfda.gov |

Development of Enantioselective Synthesis and Isolation Techniques

Citalopram is a chiral compound and is marketed both as a racemic mixture (containing R- and S-enantiomers) and as the pure S-enantiomer, known as escitalopram (B1671245). nih.gov Consequently, its metabolism, including N-oxidation, is stereoselective, producing the corresponding enantiomers of Citalopram N-Oxide. nih.gov The distinct pharmacological profiles of these enantiomers necessitate the development of sophisticated methods for their synthesis and isolation.

Research in this area is advancing on two fronts:

Enantioselective Synthesis: Developing chemical pathways to synthesize a specific enantiomer (e.g., (S)-Citalopram N-Oxide) with high purity. This allows for the production of pure standards for pharmacological and toxicological testing.

Enantioselective Isolation: Creating and optimizing analytical techniques to separate the enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral selectors are primary methods under investigation. nih.gov Research has demonstrated successful separation of citalopram enantiomers and its related substances, including the N-oxide, using thin-layer chromatography with chiral selectors.

The table below details the separation of citalopram enantiomers and related substances using a specific chromatographic method.

| Compound | Rf Value (Retention factor) |

| (R)-Citalopram | 0.85 ± 0.02 |

| (S)-Citalopram (Escitalopram) | 0.85 ± 0.02 |

| Citalopram Citadiol | 0.45 ± 0.02 |

| Citalopram N-Oxide | 0.22 ± 0.02 |

| (Data sourced from a study on thin-layer chromatography using a mobile phase of acetonitrile (B52724): methanol (B129727): water with a chiral selector) |

Exploration of Novel Analytical Approaches for Trace Level Detection

As Citalopram N-Oxide Hydrochloride is found in very low concentrations in biological matrices (like plasma and urine) and environmental samples, highly sensitive and selective analytical methods are required for its detection and quantification. Research is continuously pushing the limits of detection to the picogram (pg) and nanogram (ng) levels.

The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers excellent specificity and sensitivity. A UHPLC-MS/MS method was developed for the simultaneous quantification of escitalopram and its three main metabolites, including escitalopram N-Oxide, in human plasma. Other novel approaches are also being explored. For instance, electrochemical methods like fast Fourier transform continuous cyclic voltammetry have been developed for the ultra-trace determination of the parent compound, citalopram, demonstrating the potential for new types of sensors in pharmaceutical analysis. scielo.br

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |

| UHPLC-MS/MS | Human Plasma | Method validated for quantifying mean concentrations as low as 0.87 ± 0.94 ng/mL for S-Citalopram N-Oxide. |

| Spectrofluorometry (for Citalopram) | Pharmaceutical Tablets | LOD: 8.0x10⁻⁹ M, LOQ: 2.6x10⁻⁸ M. fabad.org.tr |

| Fast Fourier Transform Continuous Cyclic Voltammetry (for Citalopram) | Flowing Solutions | LOD: 2.3 pg/mL, LOQ: 7 pg/mL. scielo.br |

Research on Environmental Fate and Remediation Technologies

The widespread use of citalopram results in its excretion and subsequent entry, along with its metabolites like Citalopram N-Oxide, into wastewater systems. nih.gov Conventional wastewater treatment plants (WWTPs) are often not designed to eliminate such micropollutants completely, leading to their presence in the aquatic environment. nih.gov

Research into the environmental fate of Citalopram N-Oxide investigates its persistence, degradation pathways, and potential for transformation in water and sediment. Studies have shown that photodegradation in the presence of sunlight can be a pathway for citalopram transformation, producing Citalopram N-Oxide as a minor product. nih.gov

To address the issue of contamination, scientists are researching various remediation technologies. Advanced Oxidation Processes (AOPs) are among the most promising. These methods use highly reactive species, like hydroxyl radicals, to break down complex molecules. Studies have compared the effectiveness of different oxidation treatments on the parent compound, citalopram, which provides insights into potential strategies for degrading its metabolites. researchgate.net

| Remediation Technology | Efficiency in Degrading Citalopram | Notes |

| Chlorine Dioxide (0.1 mg/L) | >90% removal. researchgate.net | Identified Citalopram N-Oxide as a transformation product. |

| UV Irradiation | 85% reduction after 5 minutes. researchgate.net | A rapid degradation process. |

| Ozonation (3 mg/L) | 80% degradation after 30 minutes. researchgate.net | Citalopram N-Oxide was identified as a transformation product. |

| Fenton Treatment (14 mg/L Fe) | 90% reduction after 30 minutes. researchgate.net | An effective but potentially resource-intensive method. |

| Sodium Hypochlorite (B82951) (NaOCl) | Highly reactive with citalopram. nih.govnih.gov | While effective for removal, it can lead to the formation of disinfection byproducts like N-nitrosodimethylamine (NDMA). nih.govnih.gov |

Q & A

Q. What validated analytical methods are recommended for quantifying Citalopram N-Oxide Hydrochloride in experimental samples?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) with UV detection is widely used, as it provides high sensitivity and specificity for polar metabolites like N-oxides . Spectrophotometric assays, such as oxidative coupling reactions, are also applicable but require rigorous validation of linearity ranges and interference checks from parent compounds (e.g., citalopram) . Pharmacopeial guidelines (e.g., USP, BP) should be followed for purity testing, including limits for related compounds like Citalopram Hydrobromide or degradation products .

Q. How can researchers synthesize and characterize this compound in a laboratory setting?

Synthesis typically involves oxidation of citalopram using hydrogen peroxide or m-chloroperbenzoic acid under controlled pH and temperature, followed by hydrochloride salt formation . Characterization requires:

- Structural confirmation : NMR (¹H/¹³C) to verify N-oxide formation and HCl salt bonding.

- Purity assessment : HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) to separate N-oxide from unreacted citalopram .

- Elemental analysis : To confirm stoichiometry (e.g., C: 63.74%, H: 5.88% as per empirical formula C₂₀H₂₁FN₂O₂·HCl) .

Q. What are the critical parameters for ensuring stability of this compound in preclinical studies?

Stability studies should assess:

- Temperature sensitivity : Store at 2–8°C to prevent degradation.

- Light exposure : Use amber vials to avoid photolytic breakdown.

- pH dependency : Buffered solutions (pH 4–6) minimize hydrolysis.

- Long-term stability : Monitor via accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across species?

Mixed-effects models are recommended to account for interspecies variability in metabolic rates and bioavailability . For example:

Q. What experimental designs are optimal for studying this compound’s role as a metabolite in depression models?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Controlled trials : Compare behavioral outcomes (e.g., forced swim test) in rodents administered citalopram vs. its N-oxide metabolite, using blinded scoring systems like the Montgomery-Åsberg Depression Rating Scale (MADRS) .

- Dose-response analysis : Apply nonlinear regression to identify EC₅₀ values for serotonin reuptake inhibition in synaptosomal assays .

Q. How can researchers address conflicting data on the bioactivity of this compound compared to its parent compound?

- Mechanistic studies : Use radioligand binding assays to quantify affinity for serotonin transporters (SERT) versus off-target receptors (e.g., histamine H₁) .

- Functional assays : Measure intracellular cAMP levels in HEK293 cells expressing SERT to differentiate potency .

- Meta-analysis : Pool data from preclinical studies using random-effects models to assess heterogeneity sources (e.g., dosing regimens, species) .

Q. What advanced techniques are recommended for identifying and quantifying minor metabolites of this compound?

- High-resolution mass spectrometry (HRMS) : Coupled with liquid chromatography (LC-HRMS) to detect low-abundance metabolites (e.g., glucuronidated or sulfated forms) .

- Stable isotope labeling : Use deuterated analogs (e.g., [²H₆]-Citalopram Hydrochloride) as internal standards for precise quantification .

Methodological Best Practices

- Data validation : Include positive/negative controls in assays (e.g., sertraline as a reference SSRI) to confirm specificity .

- Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental documentation, including raw data for key replicates .

- Ethical compliance : For in vivo studies, reference WHO-informed consent templates for non-human primate research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.